3-Ethynylpyrrolidin-3-ol hydrochloride
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Overview
Description
3-Ethynylpyrrolidin-3-ol hydrochloride: is a chemical compound with the molecular formula C6H10ClNO and a molecular weight of 147.6 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynylpyrrolidin-3-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of a primary amine with a diol in the presence of a catalyst such as a Cp*Ir complex . This method allows for the formation of the pyrrolidine ring with good yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity. The compound is usually produced in powder form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: 3-Ethynylpyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethynyl group can be reduced to form ethyl or ethylene derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl or ethylene derivatives.
Substitution: Formation of alkylated or acylated pyrrolidine derivatives.
Scientific Research Applications
Chemistry: 3-Ethynylpyrrolidin-3-ol hydrochloride is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be further utilized in chemical reactions .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activity, making it a candidate for the development of new therapeutic agents .
Industry: The compound is used in the synthesis of fine chemicals and intermediates. Its reactivity and functional groups make it valuable in the production of complex molecules .
Mechanism of Action
The mechanism of action of 3-ethynylpyrrolidin-3-ol hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The ethynyl and hydroxyl groups can form hydrogen bonds or participate in covalent interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a similar ring structure but lacking the ethynyl and hydroxyl groups.
3-Hydroxypyrrolidine: Similar to 3-ethynylpyrrolidin-3-ol hydrochloride but without the ethynyl group.
Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.
Uniqueness: this compound is unique due to the presence of both ethynyl and hydroxyl groups on the pyrrolidine ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations .
Properties
IUPAC Name |
3-ethynylpyrrolidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.ClH/c1-2-6(8)3-4-7-5-6;/h1,7-8H,3-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYISZDHGCGMTLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCNC1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461708-52-0 |
Source
|
Record name | 3-ethynylpyrrolidin-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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